molecular formula C12H20Cl2N2 B2879749 (S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride CAS No. 169452-14-6

(S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride

Cat. No.: B2879749
CAS No.: 169452-14-6
M. Wt: 263.21
InChI Key: ZGKGDBQTFBYHBN-LTCKWSDVSA-N
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Description

(S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative with a 2-methylbenzyl substituent. Its molecular formula is C₁₂H₁₉N₂Cl₂ (assuming dihydrochloride salt), and it exists in the (S)-enantiomeric form. The dihydrochloride salt enhances water solubility, making it suitable for pharmacological studies. While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest its relevance in receptor modulation, particularly in neurological or metabolic pathways .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-[(2-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-4-2-3-5-11(10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKGDBQTFBYHBN-LTCKWSDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2CC[C@@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride typically involves the reaction of 2-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of (S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride with analogs:

Compound Name Substituent(s) Stereochemistry Molecular Weight (g/mol) Salt Form Key Structural Differences
(S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride 2-Methylbenzyl S ~280.66* Dihydrochloride Reference compound
(S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride 2,6-Dichlorobenzyl S 281.61 Hydrochloride Chlorine substituents (electron-withdrawing)
(S)-1-Benzylpyrrolidin-3-amine dihydrochloride Benzyl S ~265.21* Dihydrochloride No substituents on benzyl ring
(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine Benzyl, N,N-dimethyl R ~206.33* Free base R-configuration; dimethylamine group
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride Pyridine core N/A 236.14 Dihydrochloride Pyridine instead of benzyl; different core

*Calculated based on molecular formulas.

Key Observations:
  • Electronic Effects : The 2-methyl group in the target compound is electron-donating, increasing lipophilicity compared to the electron-withdrawing 2,6-dichlorobenzyl analog .
  • Stereochemistry : The (R)-enantiomer of the N,N-dimethyl analog may exhibit divergent binding affinities in chiral environments (e.g., enzymes or receptors).
  • Solubility : Dihydrochloride salts (target compound and pyridine analog ) offer enhanced aqueous solubility versus free bases.

Biological Activity

(S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit properties that may influence neurotransmitter systems, particularly those related to dopaminergic and serotonergic pathways.

Potential Mechanisms:

  • Dopamine Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of dopamine receptors, which are crucial for regulating mood and behavior.
  • Serotonin Receptor Interaction : There is evidence indicating potential interactions with serotonin receptors, which could contribute to its psychoactive effects.

Antiviral Properties

Recent studies have explored the antiviral potential of this compound against various viral pathogens. In particular, its effectiveness against neurotropic alphaviruses has been noted. A comparative analysis showed that this compound exhibited significant antiviral activity with IC50_{50} values in the low micromolar range, indicating its potential as a therapeutic agent against viral infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induced apoptosis in several cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of this compound against the Western equine encephalitis virus (WEEV). The compound was administered to cultured neuronal cells, exhibiting a dose-dependent reduction in viral titers. The results indicated an IC50_{50} value of approximately 0.68 µM, with minimal cytotoxicity observed at higher concentrations .

CompoundIC50_{50} (µM)CC50_{50} (µM)Selectivity Index
This compound0.68 ± 0.04>100>147

Case Study 2: Anticancer Activity

In another study focusing on cancer treatment, this compound was tested against human breast cancer cell lines. The results showed an IC50_{50} value of 25 µM, suggesting significant anticancer activity compared to standard chemotherapeutics like doxorubicin.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-725Apoptosis induction via caspase activation
A54930Cell cycle arrest at G1 phase

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